Nintedanib

Übersicht

Beschreibung

Nintedanib, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It is sold under the brand names Ofev and Vargatef . It helps prevent changes to the lung tissue and is also used to treat people with a chronic (long-lasting) interstitial lung disease in which lung fibrosis continues to progress or becomes worse .

Synthesis Analysis

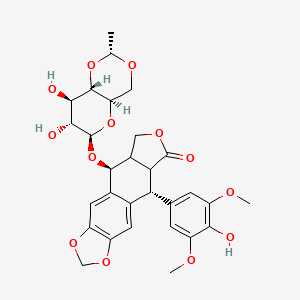

This compound is synthesized through three main routes. The first route involves decarboxylated cyclization and acidic hydrogenation. The second route refines the first route, and the third employs the synthetic Eschen Moser coupling reaction path . These synthetic routes have greatly increased the yield of this compound .Molecular Structure Analysis

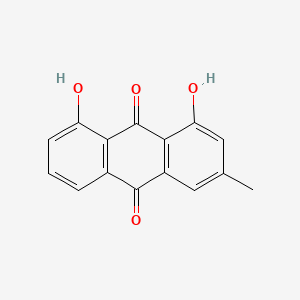

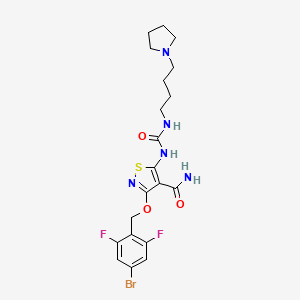

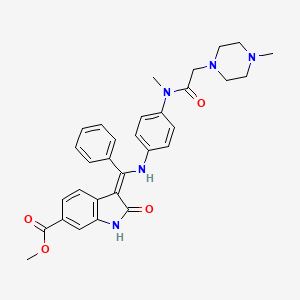

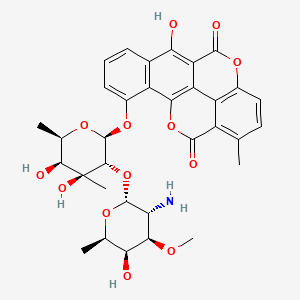

This compound is a small molecule tyrosine kinase inhibitor . It has a molecular weight of 539.62 as a free base .Chemical Reactions Analysis

This compound is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . An inhibition study and proteomic correlation analysis suggested that β-glucuronidase is responsible for hepatic BIBF1202-G deglucuronidation .Physical and Chemical Properties Analysis

This compound is an oral, small-molecule tyrosine kinase inhibitor . It has a molecular weight of 539.6248 and a chemical formula of C31H33N5O4 .Wissenschaftliche Forschungsanwendungen

Behandlung progressiver fibrosierender interstitieller Lungenerkrankungen (PF-ILD)

Nintedanib, ein Tyrosinkinase-Inhibitor, wurde zur Behandlung von PF-ILD zugelassen. Es hat sich gezeigt, dass es die forcierte Vitalkapazität bei Patienten mit Bindegewebs-assoziierter PF-ILD verbessert. Eine Studie zeigte, dass this compound in Kombination mit Immunsuppressiva das Fortschreiten der Krankheit verlangsamen konnte .

Management von Autoimmun-assoziierten interstitiellen Lungenerkrankungen

This compound ist dafür bekannt, das Fortschreiten der Erkrankung bei ILD mit progressiver Fibrose zu verlangsamen. Forschungsergebnisse zeigen, dass seine Wirksamkeit in Kombination mit Immunmodulatoren erhöht wird, was auf eine potenzielle therapeutische Rolle von this compound bei der Behandlung von Autoimmunerkrankungen-bedingten ILD hindeutet .

Therapie für gastrointestinale Stromatumoren (GIST)

Studien haben Hinweise auf die Umwidmung von this compound als neue Therapie zur Verbesserung der Behandlung von GIST-Patienten geliefert, insbesondere bei Patienten mit de novo oder erworbener Resistenz gegen Imatinib, was auf sein Potenzial als Behandlung für medikamentenresistente gastrointestinale Stromatumoren hindeutet .

Antifibrotisches Mittel bei COVID-19-bedingter Fibrose

Der Wirkmechanismus von this compound lässt darauf schließen, dass es als eines der potenziellen Mittel zur Hemmung und Umkehrung des Fibroseprozesses im Zusammenhang mit COVID-19-Infektionen in Betracht gezogen werden sollte. Diese Anwendung ist besonders relevant angesichts der anhaltenden globalen Gesundheitsherausforderungen, die durch die Pandemie entstehen .

Onkologie: Steigerung der Wirksamkeit der PD-L1-Blockade

Im Bereich der Onkologie wurde festgestellt, dass this compound die Wirksamkeit der PD-L1-Blockade durch Hochregulierung der MHC-Klasse-I-vermittelten Antigenpräsentation verstärkt. Dies deutet auf seine Verwendung in Kombinationstherapien hin, um die Immunantwort gegen Tumoren zu verbessern .

Verlangsamung des Krankheitsverlaufs bei idiopathischer Lungenfibrose (IPF)

This compound wird zur Behandlung von IPF eingesetzt, einer häufigen Form von ILD, die durch progressive Fibrose im Lungenparenchym gekennzeichnet ist. Es verlangsamt den Rückgang der forcierten Vitalkapazität konstant und bietet eine wertvolle Option zur Eindämmung des Krankheitsverlaufs .

Wirkmechanismus

Target of Action

Nintedanib, also known as Vargatef or Intedanib, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with its targets by competitively binding to the adenosine triphosphate (ATP) binding pocket of these receptors . This interaction blocks the intracellular signaling cascades that are crucial for the proliferation, migration, and transformation of fibroblasts .

Biochemical Pathways

The inhibition of VEGFR, PDGFR, and FGFR by this compound affects multiple biochemical pathways. These pathways are involved in the pathogenesis of diseases like idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC) . By inhibiting these pathways, this compound prevents fibroblast proliferation and differentiation, which are key processes in the development of fibrotic diseases .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics . After oral administration, maximum plasma concentrations of this compound are reached approximately 2–4 hours post-dose . It is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of this compound is about 10–15 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and apoptosis of affected tumor cells . In the context of lung disorders, this compound helps decrease fibrous tissue formation in the lungs, thereby preventing the progression of lung disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound . Additionally, factors such as ethnicity, low body weight, older age, and smoking can influence this compound exposure within the inter-patient variability range .

Safety and Hazards

The most common adverse events associated with Nintedanib in real-world studies were diarrhea, nausea, and vomiting, which infrequently led to treatment discontinuation . Liver enzymes should be monitored in patients treated with this compound . This compound has a low potential for drug–drug interactions via cytochrome P450 but coadministration of drugs that are potent inhibitors or inducers of P-glycoprotein should be undertaken with care .

Zukünftige Richtungen

Nintedanib was approved for use in the United States in March 2020 to treat chronic fibrosing (scarring) interstitial lung diseases (ILD) with a progressive phenotype (trait) . It is the first treatment for this group of fibrosing lung diseases that worsen over time that was approved by the U.S. Food and Drug Administration (FDA) . Future research directions include further investigation into the efficacy of this compound in treating other types of fibrotic interstitial lung diseases .

Biochemische Analyse

Biochemical Properties

Nintedanib competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . It is a minor substrate for cytochrome P450 (CYP) 3A4 isoenzyme .

Cellular Effects

This compound exerts anti-inflammatory effects as shown by significant reductions in lymphocyte and neutrophil counts in bronchoalveolar lavage fluid, reductions in inflammatory cytokines, and reduced inflammation and granuloma formation in histological analysis of lung tissue .

Molecular Mechanism

By blocking the tyrosine kinase activity, this compound ultimately prevents fibroblast proliferation and differentiation . It inhibits multiple signaling receptors, including endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) .

Temporal Effects in Laboratory Settings

This compound has time-independent pharmacokinetic characteristics . Maximum plasma concentrations of this compound are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . The terminal elimination half-life of this compound is about 10–15 h .

Dosage Effects in Animal Models

Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, this compound exposure increases are dose proportional .

Metabolic Pathways

This compound is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces .

Transport and Distribution

Less than 1% of drug-related radioactivity is eliminated in urine . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Eigenschaften

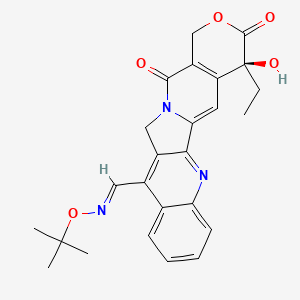

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025948, DTXSID20918936 | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20mg/mL | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

656247-17-5, 928326-83-4 | |

| Record name | Nintedanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

305C | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)